molecular formula C15H14ClNO3 B6391133 2-Chloro-5-(4-ethoxy-2-methylphenyl)isonicotinic acid, 95% CAS No. 1261923-70-9

2-Chloro-5-(4-ethoxy-2-methylphenyl)isonicotinic acid, 95%

Cat. No. B6391133
CAS RN: 1261923-70-9
M. Wt: 291.73 g/mol
InChI Key: GEWLRRKWNFUXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(4-ethoxy-2-methylphenyl)isonicotinic acid, also known as CEMPA, is an organic compound belonging to the family of isonicotinic acid derivatives. It is a white solid with a melting point of 161-163°C and a boiling point of 340°C. CEMPA has a wide range of applications in the pharmaceutical, chemical and biotechnological industries. It is used as a starting material for the synthesis of various drugs and active ingredients, as well as an intermediate in the synthesis of other organic compounds.

Scientific Research Applications

2-Chloro-5-(4-ethoxy-2-methylphenyl)isonicotinic acid, 95% has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various drugs and active ingredients, as well as an intermediate in the synthesis of other organic compounds. 2-Chloro-5-(4-ethoxy-2-methylphenyl)isonicotinic acid, 95% has also been used in the synthesis of various new compounds, such as 2-chloro-5-(4-ethoxy-2-methylphenyl)isonicotinic acid derivatives, which have potential applications in the treatment of Alzheimer’s disease and other neurological disorders.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-ethoxy-2-methylphenyl)isonicotinic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-Chloro-5-(4-ethoxy-2-methylphenyl)isonicotinic acid, 95% has the potential to increase the levels of acetylcholine in the brain, which may have beneficial effects on cognitive function and memory.
Biochemical and Physiological Effects
2-Chloro-5-(4-ethoxy-2-methylphenyl)isonicotinic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter acetylcholine in the brain, which may have beneficial effects on cognitive function and memory. In addition, 2-Chloro-5-(4-ethoxy-2-methylphenyl)isonicotinic acid, 95% has been shown to have anti-inflammatory and antioxidant effects, and may also have anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Chloro-5-(4-ethoxy-2-methylphenyl)isonicotinic acid, 95% in laboratory experiments is that it is a relatively inexpensive and widely available compound. It is also relatively easy to synthesize and has a wide range of applications in the pharmaceutical, chemical and biotechnological industries. However, it is important to note that 2-Chloro-5-(4-ethoxy-2-methylphenyl)isonicotinic acid, 95% can be toxic in high doses, and should be handled with care.

Future Directions

There are a number of potential future directions for research into 2-Chloro-5-(4-ethoxy-2-methylphenyl)isonicotinic acid, 95%. These include further studies into its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could be conducted into the potential therapeutic applications of 2-Chloro-5-(4-ethoxy-2-methylphenyl)isonicotinic acid, 95%, such as its use in the treatment of Alzheimer’s disease and other neurological disorders. Finally, further research could be conducted into the synthesis of novel 2-Chloro-5-(4-ethoxy-2-methylphenyl)isonicotinic acid, 95% derivatives and their potential applications in the pharmaceutical and biotechnological industries.

Synthesis Methods

2-Chloro-5-(4-ethoxy-2-methylphenyl)isonicotinic acid, 95% can be synthesized via a two-step process. First, 4-ethoxy-2-methylphenyl isocyanate is reacted with 2-chloro-5-nitrobenzaldehyde in a solvent such as dichloromethane to form the corresponding nitrile. This nitrile is then hydrolyzed with aqueous hydrochloric acid to form 2-Chloro-5-(4-ethoxy-2-methylphenyl)isonicotinic acid, 95%.

properties

IUPAC Name

2-chloro-5-(4-ethoxy-2-methylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-3-20-10-4-5-11(9(2)6-10)13-8-17-14(16)7-12(13)15(18)19/h4-8H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWLRRKWNFUXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687806
Record name 2-Chloro-5-(4-ethoxy-2-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261923-70-9
Record name 2-Chloro-5-(4-ethoxy-2-methylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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